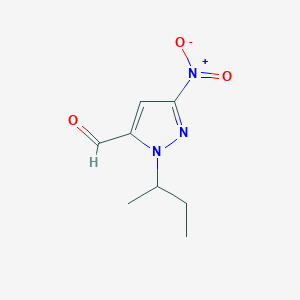
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sec-butyl group at position 1, a nitro group at position 3, and a carbaldehyde group at position 5. The molecular formula of this compound is C8H11N3O3 .
准备方法
The synthesis of 1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines. For instance, the reaction of a suitable acetylenic ketone with sec-butylhydrazine in the presence of a catalyst can yield the desired pyrazole derivative . Another approach involves the use of multicomponent reactions, where primary alcohols, aldehydes, and hydrazine monohydrochloride are combined under mild conditions to form pyrazoline intermediates, which are then oxidized to produce pyrazoles .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
化学反应分析
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further undergo various transformations.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield pyrazole carboxylic acids, while reduction with sodium borohydride can produce amino pyrazoles .
科学研究应用
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various reaction pathways and the development of new synthetic methodologies .
In biology and medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the nitro and aldehyde groups in this compound makes it a potential candidate for drug discovery and development .
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in material science and chemical engineering .
作用机制
The mechanism of action of 1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and exert cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity .
The specific molecular targets and pathways involved depend on the biological context and the nature of the interactions. For example, in cancer cells, the compound may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
相似化合物的比较
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-sec-Butyl-1H-pyrazole-5-carbaldehyde: Lacks the nitro group, which may result in different reactivity and biological activity.
3-Nitro-1H-pyrazole-5-carbaldehyde: Lacks the sec-butyl group, which can affect its solubility and interaction with biological targets.
1-Phenyl-3-nitro-1H-pyrazole-5-carbaldehyde: Contains a phenyl group instead of a sec-butyl group, leading to different chemical and biological properties.
生物活性
1-Sec-butyl-3-nitro-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by various studies and data.
- Molecular Formula : C8H10N4O3
- Molecular Weight : 198.19 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
1. Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, derivatives similar to this compound have demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through modulation of cell cycle regulatory proteins and activation of caspases .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- Inhibition of COX Enzymes : Similar pyrazole derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, some compounds exhibited IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .
| Compound | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|
| This compound | Not specified | Not specified |
| Celecoxib | 0.01 µM | 313.12 |
| Indomethacin | 1.37 | Not specified |
3. Antimicrobial Activity
There is emerging evidence supporting the antimicrobial efficacy of pyrazole derivatives:
- Bacterial Inhibition : Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth .
Case Studies
Several studies have highlighted the biological potential of pyrazole derivatives:
- Study on Anticancer Activity :
- Anti-inflammatory Research :
属性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
2-butan-2-yl-5-nitropyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11N3O3/c1-3-6(2)10-7(5-12)4-8(9-10)11(13)14/h4-6H,3H2,1-2H3 |
InChI 键 |
ODDHEQKRDDAFDK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C(=CC(=N1)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















